molecular formula C5H9N3S B1273583 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 6232-85-5

4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1273583
CAS RN: 6232-85-5
M. Wt: 143.21 g/mol
InChI Key: HMBNMNFOZXEMIL-UHFFFAOYSA-N
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Description

Triazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are known for their multidirectional biological activity . For example, 4-Methyl-4H-1,2,4-triazole-3-thiol is a compound that reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .


Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions . For instance, 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .


Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions. For example, 1H-1,2,4-Triazole-3-thiol undergoes regioselective S-alkylation to form a series of S-substituted derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 4-Methyl-4H-1,2,4-triazole-3-thiol is a solid with a melting point of 165-169 °C (lit.) and is soluble in acetone .

Scientific Research Applications

Anticancer Agents

1,2,4-Triazole derivatives, including 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol, have shown promising results as anticancer agents . They have been synthesized and evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some of these compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line .

Corrosion Inhibitors

1,2,4-Triazole derivatives are effective in preventing the corrosion of metals . They have high electronegativity and can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

DNA Marker Detection

1H-1,2,4-Triazole-3-thiol has been used in a study to design a surface enhanced Raman scattering based probe for fast and accurate detection of DNA markers .

Antiviral Medication

1,2,4-Triazole motif has been embedded into more than 30 approved and marketed medicines as well as more than 100 investigational and experimental drugs . One of them is ribavirin, an antiviral medication used to treat respiratory syncytial virus infection, hepatitis C, and many other viral diseases .

Fungal Infections Treatment

Voriconazole, which contains a 1,2,4-triazole nucleus, is used to treat serious fungal infections .

Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles

Triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . The 1,2,4-triazole moiety is shown to be a useful directing group for Ru-catalyzed C-H arylation .

Safety and Hazards

Safety information for 4-Methyl-4H-1,2,4-triazole-3-thiol indicates that it may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Triazoles are a focus of ongoing research due to their significant antibacterial activity and the global spread of drug resistance in bacteria . Further investigations on this scaffold could help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

4-ethyl-3-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-3-8-4(2)6-7-5(8)9/h3H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBNMNFOZXEMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394237
Record name 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol

CAS RN

6232-85-5
Record name 4-Ethyl-2,4-dihydro-5-methyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6232-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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